Cas no 749268-79-9 (3-Iodobenzo[b]thiophene-2-carboxylic acid)
3-Iodobenzo[b]thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Iodobenzo[b]thiophene-2-carboxylic acid
- 3-iodo-1-benzothiophene-2-carboxylic acid
- SCHEMBL3922731
- 749268-79-9
- 3-Iodobenzo[b]thiophene-2-carboxylicacid
-
- Inchi: 1S/C9H5IO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
- InChI Key: DIGRAVBQTJEUAG-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)O)SC2C=CC=CC=21
Computed Properties
- Exact Mass: 303.90550g/mol
- Monoisotopic Mass: 303.90550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 65.5Ų
3-Iodobenzo[b]thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005230-1g |
3-Iodobenzo[b]thiophene-2-carboxylic acid |
749268-79-9 | 95% | 1g |
$504.90 | 2023-09-01 | |
| Chemenu | CM153743-1g |
3-iodobenzo[b]thiophene-2-carboxylic acid |
749268-79-9 | 95% | 1g |
$574 | 2021-06-09 | |
| Chemenu | CM153743-1g |
3-iodobenzo[b]thiophene-2-carboxylic acid |
749268-79-9 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741962-1g |
3-Iodobenzo[b]thiophene-2-carboxylic acid |
749268-79-9 | 98% | 1g |
¥4900.00 | 2024-07-28 |
3-Iodobenzo[b]thiophene-2-carboxylic acid Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-Iodobenzo[b]thiophene-2-carboxylic acid
Recent Advances in the Application of 3-Iodobenzo[b]thiophene-2-carboxylic acid (CAS: 749268-79-9) in Chemical Biology and Pharmaceutical Research
3-Iodobenzo[b]thiophene-2-carboxylic acid (CAS: 749268-79-9) has emerged as a pivotal compound in recent chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This heterocyclic scaffold, featuring an iodine substituent at the 3-position and a carboxylic acid group at the 2-position, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Recent studies have highlighted its utility in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Iodobenzo[b]thiophene-2-carboxylic acid derivatives as selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases. The researchers utilized the iodine moiety for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. Structure-activity relationship (SAR) studies revealed that modifications at the 3-position significantly influenced both potency and selectivity, with certain analogs exhibiting IC50 values in the low nanomolar range.
In the field of radiopharmaceuticals, 3-Iodobenzo[b]thiophene-2-carboxylic acid has gained attention as a precursor for the synthesis of iodine-123 and iodine-125 labeled compounds for diagnostic imaging and targeted radiotherapy. A recent Nuclear Medicine and Biology publication (2024) described its use in developing novel SPECT imaging agents for tumor detection. The carboxylic acid group facilitated conjugation to targeting vectors, while the iodine atom allowed for straightforward radioisotope incorporation, demonstrating the compound's dual functionality in radiopharmaceutical design.
Microbiological applications have also been explored, with a 2024 Bioorganic & Medicinal Chemistry Letters report showing that 3-Iodobenzo[b]thiophene-2-carboxylic acid derivatives exhibit promising activity against drug-resistant bacterial strains. The electron-withdrawing nature of the iodine substituent was found to enhance membrane permeability, while the carboxylic acid group contributed to target binding through hydrogen bond interactions with bacterial enzymes. These findings suggest potential for developing new antimicrobial agents addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 3-Iodobenzo[b]thiophene-2-carboxylic acid and its derivatives. A 2023 Organic Process Research & Development article detailed an improved scalable synthesis that reduces heavy metal waste and improves overall yield. This methodological advancement is particularly significant given the compound's increasing importance in pharmaceutical development pipelines.
Looking forward, the unique properties of 3-Iodobenzo[b]thiophene-2-carboxylic acid continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in neurodegenerative disease treatments, where its ability to cross the blood-brain barrier and modulate protein-protein interactions shows particular promise. As synthetic methodologies advance and biological understanding deepens, this compound is poised to remain at the forefront of medicinal chemistry research in the coming years.
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